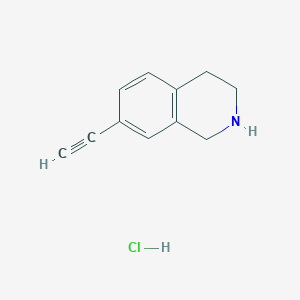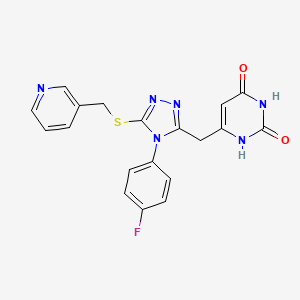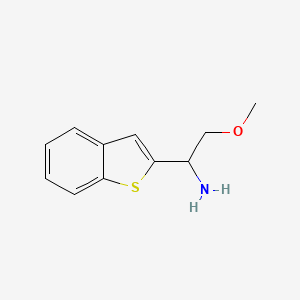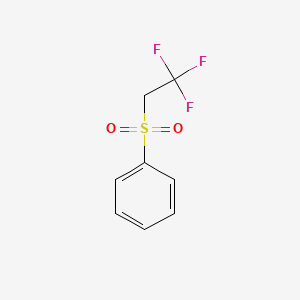
2-phenoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to exhibit a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives have been studied for their potential as anticancer agents. They can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. This compound, with its thiadiazole ring, could be considered for further research in designing new antitumor agents .
Antimicrobial and Antibacterial Properties
Thiadiazole derivatives exhibit significant antimicrobial and antibacterial activities. They have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . This suggests that our compound could be developed into a new antibacterial agent .
Antifungal Applications
Similar to their antibacterial properties, thiadiazole compounds also possess antifungal activities. This opens up possibilities for the compound to be used in the treatment of fungal infections .
Anti-inflammatory and Analgesic Effects
The structural analogs of thiadiazole have documented anti-inflammatory and analgesic properties. This indicates that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide could potentially be used in developing new anti-inflammatory drugs .
Antipsychotic and Antidepressant Potential
Some thiadiazole derivatives have shown promise as antipsychotic and antidepressant agents. This compound could be explored for its efficacy in psychiatric medication .
Anticonvulsant Properties
Thiadiazole derivatives have been reported to have anticonvulsant effects. This suggests that the compound might be useful in the treatment of seizure disorders .
Anti-leishmanial Activity
There is evidence that thiadiazole derivatives can be effective against Leishmania parasites. This compound could be part of new treatments for leishmaniasis .
Antimycobacterial Effects
Thiadiazole compounds have shown activity against mycobacteria, which are responsible for diseases like tuberculosis. This compound could be valuable in the search for new antimycobacterial drugs .
Mécanisme D'action
Target of Action
The primary target of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, also known as 2-phenoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid. This leads to a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, fever, and pain signals. The downstream effects of this disruption can include a reduction in inflammation and pain.
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and disrupting the synthesis of prostaglandins, it can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.
Orientations Futures
Given the lack of information on “2-phenoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide”, future research could focus on its synthesis, characterization, and potential applications. It would be particularly interesting to explore its biological activity, given the biological activities observed for similar compounds .
Propriétés
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(23-16)18-15(21)11-22-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMNWFIJNHLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide](/img/no-structure.png)

![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2953955.png)


![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2953961.png)
![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)
![methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2953967.png)
![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)


![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)